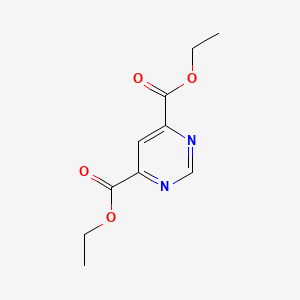

Diethyl pyrimidine-4,6-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pyrimidine-4,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-8(12-6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEDSERVQKXZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl Pyrimidine 4,6 Dicarboxylate and Its Analogues

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine core is the cornerstone of synthesizing diethyl pyrimidine-4,6-dicarboxylate. Cyclization reactions provide an efficient means to construct this heterocyclic system from simpler acyclic precursors.

Oxidative Cyclodimerization Approaches

A notable and unconventional approach to synthesizing pyrimidine-4,6-dicarboxylates involves the oxidative cyclodimerization of 2H-azirine-2-carboxylates. This method presents a unique pathway where the pyrimidine ring is formed from the dimerization of two azirine molecules. mdpi.com

The mechanism of the oxidative cyclodimerization of 2H-azirine-2-carboxylates has been investigated through experimental studies and Density Functional Theory (DFT) calculations. mdpi.com The reaction is initiated by the slow oxidation of a tertiary amine, such as triethylamine (B128534), by atmospheric oxygen to generate N,N-diethylhydroxylamine in situ. This hydroxylamine (B1172632) then acts as a nucleophile, attacking one molecule of the 2H-azirine-2-carboxylate to form an (aminooxy)aziridine intermediate.

This intermediate is key to the subsequent steps, which involve the generation of an azomethine ylide. The azomethine ylide, a 1,3-dipole, then undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine-2-carboxylate. This cycloaddition step forms the foundational ring structure, which, after a series of rearrangements and oxidation, leads to the aromatic pyrimidine-4,6-dicarboxylate. mdpi.com A critical aspect of this mechanism is the controlled, low-concentration generation of N,N-diethylhydroxylamine, which is essential for the successful synthesis of the pyrimidine product. mdpi.com

The oxidative cyclodimerization of 2H-azirine-2-carboxylates is highly dependent on the reaction conditions. The reaction is typically promoted by heating in the presence of triethylamine and atmospheric oxygen. mdpi.com Triethylamine plays a dual role; it acts as a base and, more importantly, as a precursor to the in situ generated N,N-diethylhydroxylamine, which is the actual initiator of the reaction cascade.

The presence of air (oxygen) is crucial for the oxidation of triethylamine. The reaction can be accelerated by the addition of a radical initiator, which leads to higher yields of the pyrimidine-4,6-dicarboxylates. mdpi.com This suggests that the initial oxidation of triethylamine may proceed through a radical pathway. The temperature of the reaction is also a critical parameter, with prolonged heating being necessary to drive the reaction to completion. The choice of solvent can also influence the reaction, although the primary focus has been on the role of the amine and oxidant.

Table 1: Influence of Reaction Conditions on Oxidative Cyclodimerization

| Catalyst/Promoter | Oxidant | Key Intermediates | Product |

| Triethylamine | Air (O₂) | N,N-diethylhydroxylamine, (aminooxy)aziridine, azomethine ylide | Pyrimidine-4,6-dicarboxylates |

Multicomponent Reactions (MCRs) for Pyrimidine Dicarboxylates

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for the synthesis of pyrimidine derivatives due to its efficiency and atom economy.

The Biginelli reaction, first reported in 1891, is a classic three-component reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org Variations of this reaction have been developed to access a wider range of pyrimidine derivatives, including those with dicarboxylate functionalities.

To synthesize pyrimidine-4,6-dicarboxylates or their precursors via a Biginelli-type reaction, modifications to the standard components are necessary. For instance, using a β-ketoester that already contains an additional ester group at a suitable position can lead to the desired dicarboxylate pattern. One such precursor is diethyl 2-oxobutanedioate (diethyl oxalacetate). The reaction of diethyl 2-oxobutanedioate sodium salt with aromatic aldehydes and urea can lead to the formation of diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. Although this provides a tetrahydropyrimidine (B8763341) with a different substitution pattern, it demonstrates the principle of incorporating dicarboxylate functionality through the choice of the β-dicarbonyl component.

Furthermore, a four-component Biginelli's reaction of methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate (B86663) has been reported to yield methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. biomedres.us This highlights the potential for innovative MCRs based on the Biginelli condensation to create highly functionalized pyrimidine rings.

Table 2: Biginelli Reaction Variations for Pyrimidine Dicarboxylate Analogues

| Carbonyl Component | Aldehyde | Nitrogen Source | Catalyst | Product Type |

| Diethyl 2-oxobutanedioate sodium salt | Aromatic aldehydes | Urea | Acidic conditions | Diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates |

| Methyl aroylpyruvate | Aromatic aldehyde | Urea/Thiourea | Sodium hydrogen sulfate | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates |

Three-Component Reactions Utilizing Dialkyl Acetylenedicarboxylates

Dialkyl acetylenedicarboxylates are versatile building blocks in organic synthesis due to their electrophilic triple bond. They can participate in three-component reactions with a nitrogen source and another component to construct heterocyclic rings, including pyrimidines.

One such reaction involves the interaction of dialkyl acetylenedicarboxylates, amines, and formaldehyde. This one-pot reaction, catalyzed by hydrated phosphomolybdic acid at room temperature, can produce diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. This method is noted for its simple work-up, cost-effectiveness, and environmentally benign nature.

Another relevant three-component reaction involves triphenylphosphine, dialkyl acetylenedicarboxylates, and urea or N-methylurea. This reaction proceeds through the formation of a stabilized phosphorane, which upon heating in toluene, can lead to the formation of pyrimidine derivatives. For instance, the phosphorane derived from N-methylurea and dimethyl acetylenedicarboxylate (B1228247) yields methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylate. nih.gov While this specific example yields a monocarboxylate, it illustrates the potential of this synthetic strategy for accessing pyrimidine carboxylates.

Table 3: Three-Component Reactions with Dialkyl Acetylenedicarboxylates for Pyrimidine Analogues

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Dialkyl acetylenedicarboxylate | Amines | Formaldehyde | Hydrated phosphomolybdic acid | Diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates |

| Dialkyl acetylenedicarboxylate | Urea/N-methylurea | Triphenylphosphine | - | Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylate |

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely utilized approach for the assembly of the pyrimidine core. This typically involves the reaction of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as an amidine.

Condensation of 1,3-Dicarbonyl Compounds with Amidines

The Pinner synthesis is a classical method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor is essential. Diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) serves as a logical starting material. The reaction with an appropriate amidine, such as formamidine, would theoretically lead to the formation of the desired pyrimidine ring with ethyl carboxylate groups at the 4 and 6 positions. The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

While specific literature detailing this exact transformation to this compound is not abundant, the principle of the Pinner synthesis is well-established for a wide range of substituted pyrimidines. The reaction conditions typically involve heating the reactants in a suitable solvent, often with an acid or base catalyst to facilitate the condensation.

Table 1: Key Reactants for Pinner Synthesis of this compound

| 1,3-Dicarbonyl Compound | Amidine | Product |

| Diethyl 1,3-acetonedicarboxylate | Formamidine | This compound |

Reactions Involving Enamino Diketones

A variation of the cyclocondensation approach involves the use of enamino diketones. These intermediates can be synthesized from 1,3-dicarbonyl compounds, such as diethyl 1,3-acetonedicarboxylate, by reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enamino diketone possesses both electrophilic carbonyl centers and a nucleophilic enamine nitrogen, making it a versatile precursor for heterocycle synthesis.

The subsequent reaction of this enamino diketone with an amidine would proceed in a similar fashion to the Pinner synthesis, with the amidine providing the N-C-N fragment to complete the pyrimidine ring. This method offers the advantage of activating the 1,3-dicarbonyl system and can influence the regioselectivity of the cyclization. For the synthesis of the symmetrically substituted this compound, a symmetrical enamino diketone derived from diethyl 1,3-acetonedicarboxylate would be the key intermediate.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can also be adapted for the synthesis of heterocyclic systems like pyrimidines.

Inverse Electron Demand Diels-Alder Reactions

In an inverse electron demand Diels-Alder (IEDDA) reaction, an electron-deficient diene reacts with an electron-rich dienophile. sigmaaldrich.com This strategy is particularly useful for the synthesis of nitrogen-containing heterocycles. A common class of dienes employed in these reactions are 1,2,4,5-tetrazines, which are highly electron-deficient. sigmaaldrich.comnih.gov

For the synthesis of a pyrimidine-dicarboxylate, a plausible approach involves the reaction of a symmetrically substituted tetrazine, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, with an appropriate dienophile. sigmaaldrich.com The choice of dienophile is critical to introduce the remaining atoms of the pyrimidine ring and the desired substituents. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the extrusion of a small molecule (e.g., nitrogen gas) and the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. While this strategy is well-documented for the synthesis of various pyridazines and other heterocycles, its specific application to yield this compound would depend on the selection of a suitable dienophile and subsequent reaction steps.

[4+2] Cycloaddition with Pyrimidine ortho-Quinodimethanes

Another potential, though less commonly documented, Diels-Alder strategy involves the in-situ generation of pyrimidine ortho-quinodimethanes. These reactive intermediates, containing a diene system fused to the pyrimidine ring, could theoretically undergo a [4+2] cycloaddition with a dienophile. However, the generation and trapping of such pyrimidine-fused ortho-quinodimethanes for the synthesis of specifically substituted pyrimidines like this compound is not a well-established synthetic route and remains an area for further investigation.

Esterification and Transesterification Strategies for this compound

Beyond the de novo synthesis of the pyrimidine ring, the target compound can also be prepared by modifying a pre-existing pyrimidine core.

A key precursor for this approach is pyrimidine-4,6-dicarboxylic acid. This dicarboxylic acid can be synthesized by the oxidation of 4,6-dimethylpyrimidine (B31164). Once obtained, the dicarboxylic acid can be converted to its diethyl ester via a Fischer esterification reaction. This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the product often requires the removal of water as it is formed.

Table 2: Fischer Esterification of Pyrimidine-4,6-dicarboxylic Acid

| Carboxylic Acid | Alcohol | Catalyst | Product |

| Pyrimidine-4,6-dicarboxylic acid | Ethanol | H₂SO₄ or HCl | This compound |

Alternatively, transesterification offers another route to this compound. If a different ester of pyrimidine-4,6-dicarboxylic acid, such as the dimethyl ester, is available, it can be converted to the diethyl ester by heating it in an excess of ethanol with an acid or base catalyst. This equilibrium-driven process relies on the large excess of ethanol to shift the equilibrium towards the formation of the desired diethyl ester.

Preparation of Pyrimidine-4,6-dicarboxylic Acid Precursors

The synthesis of this compound often proceeds through the formation of its corresponding diacid, pyrimidine-4,6-dicarboxylic acid. This key intermediate can be prepared from several precursor molecules.

One common method involves the hydrolysis of a dialkyl pyrimidine-4,6-dicarboxylate, such as the dimethyl ester. chemicalbook.com In a typical laboratory procedure, dimethyl pyrimidine-4,6-dicarboxylate is treated with a base, like sodium hydroxide (B78521), in a solvent such as methanol. The reaction mixture is stirred at room temperature, leading to the saponification of the ester groups. Subsequent acidification of the solution with a strong acid, for instance, hydrochloric acid, precipitates the pyrimidine-4,6-dicarboxylic acid, which can then be isolated by filtration. chemicalbook.com This method is effective, often yielding a high percentage of the desired product. chemicalbook.com

Another established route to pyrimidine-4,6-dicarboxylic acid utilizes the oxidation of a readily available precursor, 4,6-dimethylpyrimidine. researchgate.net This oxidation reaction transforms the methyl groups at the 4 and 6 positions of the pyrimidine ring into carboxylic acid functionalities. researchgate.net The resulting pyrimidine-4,6-dicarboxylic acid serves as a versatile precursor for the synthesis of its diethyl ester and other derivatives.

Below is a table summarizing the synthetic precursors for pyrimidine-4,6-dicarboxylic acid.

| Precursor Compound | Reagents | Product | Yield |

| Dimethyl pyrimidine-4,6-dicarboxylate | 1. Sodium hydroxide in Methanol2. Hydrochloric acid | Pyrimidine-4,6-dicarboxylic acid | 86% chemicalbook.com |

| 4,6-Dimethylpyrimidine | Oxidizing agent | Pyrimidine-4,6-dicarboxylic acid | Not specified |

Green Chemistry Approaches in Pyrimidine-4,6-dicarboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to create more environmentally benign and efficient processes. rasayanjournal.co.in While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the provided results, general green methodologies for pyrimidine synthesis are well-documented and can be applied to this specific compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Several green chemistry techniques are relevant to pyrimidine synthesis:

Microwave-Assisted Synthesis: This method utilizes microwave heating as an alternative energy source to accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. rasayanjournal.co.in

Solvent-Free Approaches: Techniques like "grindstone chemistry" or ball milling involve the grinding of solid reactants together, sometimes with a catalytic amount of a substance, eliminating the need for potentially hazardous solvents. rasayanjournal.co.insemanticscholar.orgresearchgate.net This approach reduces waste and can lead to the formation of products in high yields. semanticscholar.orgresearchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation can promote chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. rasayanjournal.co.ineurekaselect.com This can lead to faster reaction times and improved yields.

Use of Green Solvents and Catalysts: Replacing traditional volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a key aspect of green chemistry. rasayanjournal.co.in Additionally, employing reusable and non-toxic catalysts can significantly improve the environmental profile of a synthesis. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones, combine three or more reactants in a single step to form a complex product. semanticscholar.orgresearchgate.net MCRs are highly efficient as they reduce the number of synthetic steps and purification processes, thereby saving time, energy, and resources. rasayanjournal.co.in

The table below outlines various green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Faster reaction rates, higher yields, reduced side reactions. rasayanjournal.co.in |

| Solvent-Free Synthesis (Grindstone/Ball Milling) | Mechanical grinding of reactants without a solvent. | Eco-friendly, reduced waste, high efficiency. rasayanjournal.co.insemanticscholar.orgresearchgate.net |

| Ultrasonic Irradiation | Application of ultrasound to promote the reaction. | Shorter reaction times, improved yields, environmentally friendly. rasayanjournal.co.ineurekaselect.com |

| Green Solvents/Catalysts | Use of non-toxic solvents (e.g., water) and reusable catalysts. | Reduced environmental impact, increased safety. rasayanjournal.co.in |

| Multicomponent Reactions | Combining three or more starting materials in a one-pot reaction. | High atom economy, reduced number of steps, simplified procedures. rasayanjournal.co.insemanticscholar.orgresearchgate.net |

Chemical Reactivity and Transformation Studies of Diethyl Pyrimidine 4,6 Dicarboxylate

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.in The presence of two diethyl carboxylate groups at the C4 and C6 positions in Diethyl pyrimidine-4,6-dicarboxylate further deactivates the ring towards electrophiles but significantly activates it for nucleophilic attack. While the ester groups themselves are not typical leaving groups, their powerful electron-withdrawing nature would strongly influence the regioselectivity of substitution if a leaving group were present at another position, such as C2.

In pyrimidine systems, nucleophilic attack is favored at the C4 and C6 positions, followed by the C2 position. This preference is governed by the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. For dichloropyrimidines, substitution is generally C4 selective. wuxiapptec.comwuxiapptec.com This selectivity can be explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 and C6 atoms compared to the C2 atom, making them more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com

In the case of a hypothetical 2-halo-diethyl pyrimidine-4,6-dicarboxylate, the strong electron-withdrawing ester groups at C4 and C6 would further enhance the electrophilicity of all ring carbons, particularly C2. The precise regioselectivity would depend on the interplay between the inherent reactivity of the positions and the specific influence of the substituents.

Substituents on the pyrimidine ring exert a powerful directing influence on the outcome of SNAr reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the regioselectivity of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, the introduction of an electron-donating group like an amino or methoxy group at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position instead. wuxiapptec.comwuxiapptec.com This is because the EDG can destabilize the intermediate for C4/C6 attack while having less impact on the intermediate for C2 attack.

For this compound, the two ester groups are strongly deactivating EWGs. If this molecule were to undergo a nucleophilic substitution (e.g., at a C2-halogen), these groups would activate the ring for the reaction. Studies on related molecules like 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that the reaction pathway is highly dependent on the nucleophile and conditions; amines can selectively displace either the chloride or the sulfone group. researchgate.net This highlights that in polysubstituted pyrimidines, the outcome is a delicate balance of the electronic effects of all substituents and the nature of the attacking nucleophile.

Electrophilic Substitution Reactions on the Pyrimidine Core

Electrophilic substitution on an unactivated pyrimidine ring is generally difficult. bhu.ac.in The ring nitrogens are electron-withdrawing, reducing the ring's electron density and deactivating it towards attack by electrophiles. researchgate.net Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atoms can be protonated, which further increases the ring's deactivation. bhu.ac.in

For this compound, this deactivation is compounded by the two additional electron-withdrawing ester groups. Consequently, electrophilic substitution on this molecule is highly unfavorable. In pyrimidine systems that do undergo electrophilic substitution (typically those bearing activating groups like -OH or -NH2), the reaction occurs at the C5 position. researchgate.net This position is the most electron-rich (or least electron-deficient) as it is meta to both nitrogen atoms and does not bear the primary inductive effect from them. Therefore, in the unlikely event of an electrophilic substitution reaction with this compound, the attack would be predicted to occur at the C5 position.

Alkylation Reactions of Pyrimidine-4,6-dicarboxylates

Alkylation of pyrimidine derivatives can occur on the ring nitrogen atoms (N-alkylation) or, if suitable functional groups are present, on exocyclic atoms (e.g., O-alkylation of pyrimidinones). amanote.comacs.org For this compound, the primary sites for alkylation are the two ring nitrogen atoms.

N-alkylation of the pyrimidine ring is a common transformation. researchgate.net In an unsymmetrically substituted pyrimidine, alkylation can lead to a mixture of products (e.g., N1 and N3 isomers). For the symmetric this compound, alkylation at N1 or N3 would lead to the same product. However, dialkylation is a possibility.

The concept of O-alkylation is most relevant for pyrimidine tautomers like pyrimidinones, where an exocyclic oxygen atom can compete with the ring nitrogen for the alkylating agent. acs.org In this compound, while O-alkylation could theoretically occur on one of the carbonyl oxygens of the ester groups, N-alkylation of the heterocyclic ring is generally the more favorable pathway due to the higher nucleophilicity of the ring nitrogens. Studies on related systems have shown that reaction conditions can be tuned to favor one isomer over the other. For instance, in the alkylation of pyrimidin-2(1H)-ones, specific substituents and reaction conditions can lead to exclusive O-alkylation products. acs.org

The choice of catalyst can significantly impact the efficiency and selectivity of N-alkylation reactions. Modern synthetic methods often employ heterogeneous catalysts to improve yields, simplify workup procedures, and enhance the environmental friendliness of the process. ias.ac.in

Research on the N-alkylation of pyrimidines has demonstrated the effectiveness of catalysts such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC). ias.ac.in This heterogeneous catalyst has been shown to provide excellent yields and selectivity under relatively mild conditions. The catalyst's performance can be optimized by adjusting parameters like catalyst loading and solvent choice.

| Entry | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 1 | HMDS and AS | - | 40 |

| 2 | AS@HTC | CH3CN | 80 |

| 3 | AS@HTC | ClCH2CH2Cl | 62 |

This table illustrates the significant improvement in yield when using a heterogeneous AS@HTC catalyst compared to a standard Hilbert-Johnson reaction condition (Entry 1) for the N-alkylation of a model pyrimidine. Acetonitrile (CH3CN) was found to be the optimal solvent. Data adapted from a study on N-alkylation of pyrimidines. ias.ac.in

The reusability of such heterogeneous catalysts is a key advantage, with studies showing that the AS@HTC catalyst can be used for multiple cycles with only a negligible loss in activity. ias.ac.in This catalytic approach offers a practical and efficient route for the N-alkylation of pyrimidine cores like that in this compound.

Ring Transformations and Rearrangements

The structural modification of the pyrimidine core through ring transformation and rearrangement reactions represents a powerful strategy for generating novel heterocyclic systems. These reactions can involve either a reduction in ring size (contraction) or the construction of more complex, fused polycyclic architectures.

While direct ring contraction of this compound is not extensively documented, general methodologies developed for pyrimidine diversification are applicable. One such sophisticated approach involves a deconstruction–reconstruction sequence that can transform pyrimidines into five-membered azoles like pyrazoles and oxazoles. nih.gov This strategy proceeds through the activation of the pyrimidine ring by forming an N-arylpyrimidinium salt. This activation facilitates a subsequent ring-opening reaction, cleaving the pyrimidine into a versatile three-carbon iminoenamine building block. nih.gov

This reactive intermediate can then be recyclized with various reagents. For instance, reaction with hydrazines leads to the formation of pyrazoles, while treatment with hydroxylamine (B1172632) yields 1,2-oxazoles. nih.gov This sequence effectively serves as a ring transformation, converting a six-membered heterocycle into a five-membered one, showcasing a pathway for skeletal diversification of the pyrimidine core. nih.gov

The pyrimidine dicarboxylate framework is a valuable platform for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. Various synthetic strategies utilize pyrimidine derivatives or precursors like diethyl acetylenedicarboxylate (B1228247) to construct bicyclic and polycyclic compounds.

One common method is through cycloaddition reactions. For example, azadienes derived from pyrimidines can undergo cycloaddition with diethyl acetylenedicarboxylate to yield pyrido[2,3-d]pyrimidine derivatives. bu.edu.eg Similarly, multicomponent reactions offer an efficient route to fused systems. The reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and diethyl acetylenedicarboxylate (DEtAD) produces 4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate derivatives in good yields. mdpi.com

Oxidation and Reduction Chemistry of Pyrimidine-4,6-dicarboxylates

The aromaticity of the pyrimidine ring in this compound allows it to participate in oxidation and reduction reactions, typically involving the C4-C5-C6 portion of the ring. The most significant transformation is the reduction to the corresponding dihydropyrimidine (B8664642) derivative.

The reduction of the pyrimidine ring can be achieved via transfer hydrogenation. Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are well-known mild reducing agents that function as hydride donors. organic-chemistry.org The aromatic pyrimidine-4,6-dicarboxylate represents the oxidized state in this redox pair. The reduction process converts the planar, aromatic pyrimidine ring into a non-planar, dihydro- structure.

Conversely, the corresponding dihydropyrimidine-dicarboxylates can undergo oxidative aromatization to regenerate the pyrimidine ring. This process is a key step in many synthetic routes and can be accomplished using various oxidizing agents. For instance, 4,7-dihydroazolo[1,5-a]pyrimidines can be aromatized using reagents like phenyliodine(III) diacetate (PIDA). mdpi.com Another type of oxidation involves the C5-C6 double bond of the pyrimidine ring, which can be oxidized by reagents like osmium tetroxide to form 5,6-dihydro-5,6-dihydroxy derivatives. nih.gov

Functional Group Interconversions of Ester Moieties

The two diethyl ester groups at the C4 and C6 positions of the molecule are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives through functional group interconversions.

Hydrolysis: The most fundamental transformation is the hydrolysis of the diethyl ester to the corresponding pyrimidine-4,6-dicarboxylic acid. This reaction is typically carried out under basic conditions (saponification) followed by acidification. While selective monohydrolysis of similar diesters has been achieved under specific catalytic conditions, complete hydrolysis to the diacid is a common procedure. mdpi.com

Amidation and Hydrazinolysis: The ester groups can be readily converted into amides and hydrazides. Direct reaction of dimethyl pyrimidine-4,6-dicarboxylate with amines or hydrazine hydrate provides an efficient route to the corresponding diamides and dihydrazide. google.com For example, treatment with hydrazine hydrate in methanol (B129727) at room temperature yields pyrimidine-4,6-dicarboxylic acid dihydrazide. google.com This reaction is versatile, allowing for the synthesis of a variety of N-substituted diamides by reacting the corresponding pyrimidine-4,6-dicarboxylic acid dichloride (formed from the diacid) or the diester itself with primary or secondary amines. google.com

Reduction to Alcohols: The ester functionalities can be reduced to primary alcohols, yielding pyrimidine-4,6-dimethanol. This transformation requires strong reducing agents. Powerful, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of readily reducing esters to alcohols. harvard.edu More selective reagents, such as lithium borohydride, are also effective for reducing esters, often in the presence of other functional groups like carboxylic acids or amides. harvard.edu

Table 1: Synthesis of Pyrimidine-4,6-dicarboxamide Derivatives This table is generated based on data from a patent describing the synthesis of pyrimidine-4,6-dicarboxylic acid diamides and related compounds. google.com

| Starting Material | Reagent(s) | Product |

| Pyrimidine-4,6-dicarboxylic acid | Thionyl chloride, then 2-methoxyethylamine | Pyrimidine-4,6-dicarboxylic acid di-(2-methoxyethyl)-amide |

| Dimethyl pyrimidine-4,6-dicarboxylate | Hydrazine hydrate | Pyrimidine-4,6-dicarboxylic acid dihydrazide |

| Pyrimidine-4,6-dicarboxylic acid di-(3-methoxypropyl)-amide | Boron tribromide | Pyrimidine-4,6-dicarboxylic acid di-(3-hydroxypropyl)-amide |

Derivatization and Analog Development of Diethyl Pyrimidine 4,6 Dicarboxylate

Synthesis of Substituted Pyrimidine-4,6-dicarboxylate Derivatives

The synthesis of the parent pyrimidine-4,6-dicarboxylic acid often begins with the oxidation of commercially available 4,6-dimethylpyrimidine (B31164) organic-chemistry.org. Subsequent esterification yields the diethyl pyrimidine-4,6-dicarboxylate core. Derivatization of this scaffold is crucial for developing new chemical entities. Substitutions can be introduced at the 2- and 5-positions of the pyrimidine (B1678525) ring, significantly altering the compound's properties.

One common strategy involves starting with precursors that already contain the desired substituents before forming the pyrimidine ring. For instance, the Atwal-Biginelli cyclocondensation reaction can be employed to synthesize 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters. This reaction utilizes S-methylisothiourea and appropriately substituted 3-oxoesters nih.gov. While this produces a monocarboxylate, similar principles can be applied to dicarboxylate systems.

Another approach focuses on modifying a pre-existing pyrimidine ring. For example, 2-amino-5-substituted-pyrimidine-4,6-diols can be synthesized and subsequently chlorinated with reagents like phosphorus oxychloride to produce 2-amino-4,6-dichloro-5-substituted pyrimidines nih.gov. The reactive chloro groups can then be displaced by various nucleophiles to introduce a wide range of functional groups at the 4- and 6-positions. Furthermore, the 2-amino group serves as a handle for further modifications.

A general method for creating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol organic-chemistry.org. This approach is significant as it allows for the direct synthesis of pyrimidines with diverse substituents at the 2-position, a feature that can be extrapolated to dicarboxylate analogs.

Below is a table summarizing synthetic approaches for substituted pyrimidine carboxylates.

Table 1: Synthetic Strategies for Substituted Pyrimidine Carboxylate Derivatives

| Starting Materials | Key Reaction Type | Resulting Derivative Class |

|---|---|---|

| 4,6-Dimethylpyrimidine | Oxidation | Pyrimidine-4,6-dicarboxylic acid organic-chemistry.org |

| S-Methylisothiourea, 3-Oxoesters | Atwal-Biginelli Cyclocondensation | Dihydropyrimidine-5-carboxylates nih.gov |

| Substituted Malonates, Guanidine | Cyclocondensation | 2-Amino-5-substituted-pyrimidine-4,6-diols nih.gov |

| 2-Amino-pyrimidine-4,6-diols, POCl₃ | Chlorination | 2-Amino-4,6-dichloropyrimidines nih.gov |

| Amidinium salts, Substituted Propenolates | Condensation | 2-Substituted pyrimidine-5-carboxylates organic-chemistry.org |

Combinatorial Approaches to Pyrimidine-4,6-dicarboxylate Libraries

While specific literature detailing the construction of combinatorial libraries based exclusively on the this compound scaffold is limited, the principles of combinatorial chemistry are highly applicable to this molecule. The synthetic versatility of the pyrimidine core lends itself to high-throughput synthesis methods. Multi-component reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, are a cornerstone of library generation orgchemres.orgmdpi.com.

The synthesis of pyrimidine derivatives is often achieved through MCRs like the Biginelli reaction or variations thereof mdpi.com. These reactions are ideal for creating large libraries of compounds because of their operational simplicity and the ability to generate diverse structures by simply varying the starting components. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been used to generate polysubstituted pyrimidines mdpi.com. Such strategies could be adapted to incorporate dicarboxylate functionalities, enabling the rapid generation of a library of analogs for screening.

The functional groups on this compound itself—the two ester groups and the reactive positions on the pyrimidine ring—provide multiple points for diversification, which is a key requirement for building a combinatorial library.

Structure-Activity Relationship Studies in the Context of Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been extensive, revealing key features for various biological targets, including protein kinases and enzymes involved in nucleotide biosynthesis nih.govnih.govresearchgate.net.

A critical finding relevant to the pyrimidine-4,6-dicarboxylate scaffold comes from studies on dihydroorotate (B8406146) dehydrogenase (DHO-dehase) inhibitors. Research has established that the presence of a carboxylic acid group at the 6-position of the pyrimidine ring is essential for significant enzyme inhibition nih.gov. This suggests that the dicarboxylate moiety is not merely a synthetic handle but can be a crucial pharmacophoric element. The study also noted that while the carboxylate is preferred by the enzyme, other acidic groups like sulfonamides or tetrazoles could be tolerated, and that there is a steric limitation at the 5-position nih.gov.

Structural Elucidation and Spectroscopic Analysis Methodologies

X-ray Crystallography for Molecular and Supramolecular Architecture

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds Data presented for illustrative purposes from analogous structures.

| Parameter | Example Compound 1: 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester ekb.eg | Example Compound 2: N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/n |

| a (Å) | 10.2314(2) | 8.5657(5) |

| b (Å) | 7.5215(1) | 9.3203(5) |

| c (Å) | 24.5475(4) | 18.2134(10) |

| β (º) | 97.921(1) | 91.540(4) |

| Z | 4 | 4 |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. ekb.egnih.gov This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of non-covalent contacts such as hydrogen bonds and van der Waals forces. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts. nih.gov

For various pyrimidine (B1678525) and dicarboxylate derivatives, Hirshfeld analysis has shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to crystal packing. nih.govnih.gov In one study of a dihydropyridine (B1217469) derivative, H···H contacts accounted for 55.1% of the surface interactions. nih.gov In another analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, O···H/H···O interactions were dominant at 53.2%, followed by N···H/H···N (12.5%) and C···H/H···C (9.6%) contacts. nih.gov These studies highlight the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the connectivity of functional groups. nih.govrsc.org

For diethyl pyrimidine-4,6-dicarboxylate, the ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the ethyl ester groups. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the pyrimidine ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming their positions. semanticscholar.org

The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyrimidine ring, and the carbons of the ethyl substituents. mdpi.comnih.gov Advanced 2D NMR techniques, such as COSY and HETCOR, can be employed for unambiguous assignment of all proton and carbon signals, which is particularly useful for complex pyrimidine systems. researchgate.netresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on data from analogous pyrimidine and ester-containing compounds.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Pyrimidine Ring | ¹H | ~8.0 - 9.5 | s, d |

| Ethyl Ester (-OCH₂CH₃) | ¹H | ~4.0 - 4.5 | q |

| Ethyl Ester (-OCH₂CH₃) | ¹H | ~1.2 - 1.5 | t |

| Pyrimidine Ring | ¹³C | ~150 - 170 | - |

| Carbonyl (C=O) | ¹³C | ~160 - 170 | - |

| Ethyl Ester (-OC H₂CH₃) | ¹³C | ~60 - 65 | - |

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the characterization of organic compounds. nih.govrsc.org IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found in the range of 1700-1750 cm⁻¹. rsc.org Other characteristic bands would include C-O stretching vibrations and vibrations associated with the aromatic pyrimidine ring.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. nih.gov For this compound, the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which would confirm the compound's molecular formula. nih.gov

Table 3: Key Spectroscopic Data for Characterization

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR Spectroscopy | C=O Stretch (Ester) | ~1700 - 1750 cm⁻¹ |

| C-O Stretch | ~1100 - 1300 cm⁻¹ | |

| C=N/C=C Stretch (Ring) | ~1500 - 1600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak | [M]⁺ or [M+H]⁺ corresponding to C₁₀H₁₂N₂O₄ |

Advanced Spectroscopic Techniques for Elucidating Pyrimidine-4,6-dicarboxylate Structure

Beyond the standard spectroscopic methods, advanced techniques can provide deeper structural and electronic insights. The combination of experimental spectroscopy with computational methods, such as Density Functional Theory (DFT), has become a powerful approach for structural elucidation. ekb.egmdpi.com DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties, which can then be compared with experimental data to validate structural assignments. mdpi.com This synergy is particularly useful for resolving ambiguities in complex spectra.

Furthermore, techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) are invaluable for establishing through-bond correlations between protons and carbons, providing a definitive map of the molecular structure. researchgate.net For pyrimidine-4,6-dicarboxylate derivatives, these advanced methods can help to precisely assign the signals of the substituted ring and confirm the regiochemistry of the molecule.

Computational and Theoretical Investigations of Diethyl Pyrimidine 4,6 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives, providing valuable information about their reactivity and properties.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. mdpi.com By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, intermediates, and transition states. For instance, in reactions such as the Biginelli condensation, which is used to synthesize some pyrimidine derivatives, DFT can help to understand the sequence of bond formation and breaking. ijcce.ac.ir There are three proposed mechanisms for the Biginelli reaction, and DFT can be used to evaluate the energetics of each step in these pathways. ijcce.ac.ir Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions and designing new synthetic routes.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide key insights into the electronic properties of Diethyl pyrimidine-4,6-dicarboxylate.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. youtube.comirjweb.com A smaller gap suggests that the molecule is more reactive. For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can predict the sites of electrophilic and nucleophilic attack. irjweb.com

Charge density analysis reveals the distribution of electrons within the molecule. Experimental charge density studies on related compounds, like dimethyl-trans-2-oxohexahydro-pyrimidine-4,6-dicarboxylate, have been performed using X-ray diffraction. rsc.orgnih.gov These studies, complemented by theoretical calculations, allow for a detailed analysis of covalent and hydrogen bonding interactions through the topology of the Laplacian of the charge density. rsc.orgnih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. irjweb.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would highlight the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms of the pyrimidine ring would exhibit positive potential, indicating sites for nucleophilic attack.

Below is a table summarizing key electronic properties that can be determined for this compound using DFT calculations:

| Property | Significance |

| HOMO Energy | Indicates the molecule's electron-donating ability. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Represents the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. |

| Charge Density | Describes the distribution of electrons in the molecule, providing insights into bonding and intermolecular interactions. |

| Electrostatic Potential | Identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. irjweb.com |

DFT calculations can effectively predict and explain the regioselectivity of chemical reactions. By calculating the energies of different possible transition states and products, the most favorable reaction pathway can be determined. For electrophilic or nucleophilic substitution reactions on the pyrimidine ring of this compound, DFT can be used to assess the relative stability of the intermediates formed at different positions. This allows for a rationalization of the observed regioselectivity and can guide the synthesis of specific isomers.

Molecules can exist in different spatial arrangements called conformations. DFT calculations are employed to perform conformational analysis, which involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the rotation around the single bonds connecting the ethyl groups to the carboxylate moieties and the carboxylate groups to the pyrimidine ring would be of particular interest. By calculating the potential energy surface as a function of these dihedral angles, the global minimum energy conformation and other low-energy conformers can be identified. This information is crucial for understanding the molecule's shape, flexibility, and how it interacts with other molecules.

Molecular Dynamics Simulations

For this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Analyze Crystal Packing: Simulate the crystalline structure to understand the intermolecular interactions that stabilize the solid state.

Explore Conformational Dynamics: Observe the transitions between different conformations of the molecule over time, providing insights into its flexibility.

MD simulations on pyrimidine derivatives have been used to study their interactions with biological macromolecules, such as DNA, to understand their potential as therapeutic agents. rjeid.com

Quantum Chemical Calculations for Thermodynamic and Spectroscopic Properties

Quantum chemical calculations, including DFT, are powerful tools for predicting the thermodynamic and spectroscopic properties of molecules.

Thermodynamic Properties: These calculations can provide accurate estimates of thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. umsl.edursc.org For this compound, these values are important for understanding its stability and its behavior in chemical reactions. The thermodynamic properties of related pyrimidine derivatives have been studied using these methods. nih.gov

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. nih.gov This aids in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Visible spectrum. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structural elucidation.

The following table summarizes the types of properties that can be calculated and their applications:

| Property Type | Calculated Parameters | Application |

| Thermodynamic | Enthalpy of Formation, Entropy, Gibbs Free Energy | Understanding stability and reaction energetics. umsl.edursc.org |

| Spectroscopic | Vibrational Frequencies (IR, Raman), Electronic Transitions (UV-Vis), NMR Chemical Shifts | Structural confirmation and interpretation of experimental spectra. nih.govmaterialsciencejournal.org |

Molecular Modeling for Scaffold Design and Interaction Analysis

Computational and theoretical investigations play a pivotal role in modern drug discovery and materials science. In the context of "this compound," while specific molecular modeling studies on this exact molecule are not extensively documented in publicly available research, the broader pyrimidine scaffold, which forms its core, has been the subject of numerous computational analyses. These studies provide valuable insights into how the pyrimidine framework can be utilized for scaffold-based drug design and for understanding molecular interactions.

The pyrimidine ring is a key structural motif found in a multitude of biologically active compounds and approved drugs, making it an attractive scaffold for the design of novel therapeutic agents. nih.gov Molecular modeling techniques are frequently employed to explore the potential of pyrimidine derivatives to interact with various biological targets. These computational methods allow researchers to predict binding affinities, understand structure-activity relationships (SAR), and rationally design new molecules with improved potency and selectivity.

One of the primary applications of molecular modeling for pyrimidine-based scaffolds is in the field of oncology. For instance, derivatives of 4,6-diaryl-substituted pyrimidines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. nih.gov Molecular docking simulations have been used to predict the binding modes of these pyrimidine derivatives within the active site of PI3Kγ, revealing key interactions that contribute to their inhibitory activity. nih.gov These in silico studies help in the rational design of more potent inhibitors by suggesting modifications to the pyrimidine scaffold that could enhance binding affinity.

Furthermore, computational studies have been instrumental in the development of pyrimidine derivatives as inhibitors of other protein kinases, which are also important targets in cancer treatment. nih.gov The pyrimidine scaffold serves as a versatile platform for the design of kinase inhibitors, and molecular modeling helps in understanding how different substituents on the pyrimidine ring can influence binding to the ATP-binding pocket of these enzymes. nih.gov

Beyond cancer, molecular modeling has been applied to design pyrimidine derivatives with other therapeutic applications. For example, novel pyrimidine derivatives have been designed and evaluated as potential calcium channel blockers. nih.gov In these studies, molecular docking was used to investigate the interactions of the designed compounds with receptors like the ryanodine (B192298) and dihydropyridine (B1217469) receptors. nih.gov

The general approach in these studies involves creating a library of virtual pyrimidine-based compounds and then using computational methods to screen them against a specific biological target. This process, often referred to as virtual screening, can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

While direct computational data for this compound is scarce, the extensive research on related pyrimidine scaffolds highlights the potential of this compound as a building block for the design of new functional molecules. The ester groups at the 4 and 6 positions of the pyrimidine ring in this compound offer synthetic handles for further modification, allowing for the creation of diverse chemical libraries that can be explored using molecular modeling techniques.

The table below summarizes the types of molecular modeling studies conducted on various pyrimidine-based scaffolds, which can be extrapolated to understand the potential for similar studies on this compound.

| Pyrimidine Scaffold Type | Biological Target/Application | Computational Method(s) Used | Key Findings |

| 4,6-Diarylpyrimidines | Phosphoinositide 3-kinases (PI3Ks) for cancer therapy | Molecular Docking | High binding affinity towards PIK3γ, indicating potential as anticancer agents. nih.gov |

| General Pyrimidine Derivatives | Calcium Channel Blockers | Molecular Docking | Promising activity profiles in reducing blood pressure. nih.gov |

| 2,4-Diaminopyrimidines | Aurora Kinase and Polo-like Kinase Inhibitors | Not specified in abstract | Attractive scaffold for the design and development of anticancer drugs. nih.gov |

| Indolyl-pyrimidine Hybrids | Epidermal Growth Factor Receptor (EGFR) Inhibitors | Molecular Modeling | Proper binding within the EGFR active site, suggesting potential as anticancer agents. nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Diethyl Pyrimidine-4,6-dicarboxylate as a Synthetic Building Block for Complex Molecules

The pyrimidine-4,6-dicarboxylate scaffold is a versatile precursor in organic synthesis, enabling the construction of more complex molecular frameworks. The ester groups of this compound can be readily transformed into other functional groups, such as amides, which are then used to build larger molecules with potential applications in medicinal chemistry. For instance, a series of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate analogues have been synthesized using conventional methods.

Furthermore, the pyrimidine (B1678525) core itself can be a target for diversification. A deconstruction-reconstruction strategy has been developed where pyrimidine-containing compounds are transformed into their corresponding N-arylpyrimidinium salts. This activation allows for the cleavage of the pyrimidine ring into a three-carbon iminoenamine building block, which can then be utilized in various reactions to form different nitrogen-containing heterocycles, such as azoles. This approach facilitates the creation of diverse molecular analogues from a common pyrimidine starting material.

Coordination Chemistry and Ligand Design with Pyrimidine-4,6-dicarboxylates

The deprotonated form of pyrimidine-4,6-dicarboxylic acid, the pyrimidine-4,6-dicarboxylate (pmdc) ligand, is of significant interest in coordination chemistry. Its structure offers multiple coordination sites—the two carboxylate groups and the two nitrogen atoms of the pyrimidine ring—allowing it to act as a versatile linker between metal ions.

Synthesis and Characterization of Metal-Pyrimidine-4,6-dicarboxylate Complexes

A variety of metal-pyrimidine-4,6-dicarboxylate complexes have been synthesized and characterized, showcasing the ligand's ability to form stable structures with a range of metal ions. These complexes are typically prepared through hydrothermal or solvent-free methods, reacting a metal salt with pyrimidine-4,6-dicarboxylic acid. The resulting structures are highly dependent on the reaction conditions, such as temperature and solvent, as well as the choice of metal ion.

For example, a series of manganese(II) coordination polymers with the pmdc ligand have been prepared, exhibiting structures ranging from one-dimensional (1D) chains to three-dimensional (3D) porous networks. rsc.orgacs.org In these complexes, the pmdc ligand commonly exhibits a tetradentate coordination mode, binding to metal ions through both carboxylate oxygens and both pyrimidine nitrogens. rsc.orgacs.org In some cases, a pentadentate coordination mode is observed. rsc.orgacs.org The synthesis of a novel 3D porous lanthanide-organic framework with europium, Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, has also been reported, demonstrating stability up to 400 °C.

The characterization of these complexes is typically performed using single-crystal X-ray diffraction to determine their precise three-dimensional structure. Spectroscopic techniques such as IR, as well as thermal analysis, are also employed to further understand the properties of these materials.

Supramolecular Architectures and Coordination Polymers

The ability of the pyrimidine-4,6-dicarboxylate ligand to bridge multiple metal centers is fundamental to the construction of supramolecular architectures and coordination polymers. These are extended structures where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The resulting materials can possess interesting properties, such as porosity and specific magnetic behaviors.

The dimensionality and topology of the resulting coordination polymers can be influenced by the coordination preferences of the metal ion and the reaction conditions. For instance, with transition metals like Fe, Co, Ni, Cu, and Zn, one-dimensional coordination polymers of the type [M(pmdc)(H₂O)₂]·H₂O have been synthesized. These 1D chains can undergo thermally induced transformations, leading to the formation of two-dimensional anhydrous species through the loss of coordinated water molecules and the formation of new bridging interactions.

The table below summarizes some of the synthesized metal-pyrimidine-4,6-dicarboxylate coordination polymers and their structural features.

| Metal Ion | Compound Formula | Dimensionality | Structural Features |

| Manganese(II) | {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n | 1D | Chains |

| Manganese(II) | {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n | 1D | Chains |

| Manganese(II) | {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n | 2D | Layers |

| Manganese(II) | {[Mn(pmdc)]·2H₂O}n | 3D | Porous network |

| Europium(III) | Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O | 3D | Porous framework |

Host-Guest Chemistry in Pyrimidine-Based Systems

The porous nature of some pyrimidine-4,6-dicarboxylate-based metal-organic frameworks (MOFs) allows them to act as hosts for small guest molecules. This host-guest chemistry is driven by non-covalent interactions between the guest molecule and the internal surface of the MOF.

A notable example is the manganese(II) framework, {[Mn(pmdc)]·2H₂O}n, which possesses permanent porosity after the removal of guest water molecules. rsc.orgacs.org This porosity has been demonstrated by gas sorption experiments, showing uptake of N₂ at 77 K and CO₂ at 293 K. rsc.orgacs.org The interaction with CO₂ is of particular interest, and studies on isostructural MOFs with the formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (where M = Cd, Mn, Zn) have been conducted to evaluate the affinity of the framework for CO₂. nih.gov These studies reveal the presence of pseudo-open-metal sites that can interact with guest molecules. nih.gov

The design of the pyrimidine ligand itself can be tailored to enhance host-guest interactions. By functionalizing the pyrimidine ring, it is possible to introduce specific hydrogen bond donor or acceptor sites that can selectively bind to complementary guest molecules. This "key-and-lock" principle is a fundamental concept in designing MOFs for molecular recognition and separation. The ability to tune the pore chemistry through ligand functionalization is a key advantage of using pyrimidine-based ligands in the construction of functional porous materials.

Role in Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound and its derivatives are valuable tools in this field due to their predictable coordination behavior and ability to form robust hydrogen bonding networks.

The rigid nature of the pyrimidine ring and the defined directionality of the carboxylate groups allow for the rational design of metal-organic frameworks with specific topologies and pore sizes. The study of thermally induced transformations in metal-pyrimidine-4,6-dicarboxylate polymers is a key area of research in solid-state chemistry. For example, the reversible dehydration and rehydration of the europium-based framework, Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, involves a single-crystal-to-single-crystal transformation, which is a fascinating solid-state phenomenon.

Furthermore, the magnetic properties of these materials are also a subject of investigation. The pmdc ligand can mediate magnetic exchange between metal centers, leading to antiferromagnetic behavior in some manganese(II) and other transition metal complexes. In the case of the anhydrous [Ni(pmdc)] system, weak ferromagnetic ordering has been observed.

Development of Novel Heterocyclic Scaffolds for Chemical Research

The pyrimidine core of this compound serves as a foundational scaffold for the synthesis of a variety of other heterocyclic compounds. The reactivity of the pyrimidine ring and its substituents allows for a range of chemical transformations, leading to the creation of novel molecular architectures.

For instance, α-aminoamidines have been shown to react with various electrophilic reagents to produce a diverse range of pyrimidine derivatives. This approach has been used to synthesize 4,6-diaryl-substituted pyrimidines, which have been investigated for their potential biological activities. The use of α-aminoamidines with protected amino groups allows for the synthesis of pyrimidine-based building blocks that can be further elaborated into more complex structures after deprotection.

The development of synthetic methodologies that allow for the diversification of the pyrimidine scaffold is crucial for drug discovery and materials science. The ability to generate libraries of related compounds from a common starting material like this compound is a powerful tool in the search for new molecules with specific functions.

An in-depth exploration of the future research trajectories and outlook in the field of this compound chemistry reveals a landscape ripe with potential for innovation and discovery. As a versatile heterocyclic compound, its core structure presents numerous opportunities for advancements in synthesis, reactivity, and application. The following sections delineate the key areas poised for significant development, from stereocontrolled synthesis to the creation of novel materials.

Q & A

Basic: What are the standard synthetic routes for diethyl pyrimidine-4,6-dicarboxylate, and how are its structural features characterized?

This compound is synthesized via nucleophilic substitution or condensation reactions. For example, dimethyl pyrimidine-4,6-dicarboxylate (a related derivative) is prepared by reacting pyrimidine-4,6-dicarboxylic acid with methanol under acidic conditions, followed by purification via column chromatography . Structural characterization typically employs single-crystal X-ray diffraction (SCXRD), revealing planar geometry with carboxylate groups slightly inclined relative to the pyrimidine ring. Coordination to metal ions (e.g., Mg²⁺) occurs through N1 and O6 atoms, forming octahedral geometries .

Basic: How does the pyrimidine-4,6-dicarboxylate ligand coordinate in metal-organic frameworks (MOFs)?

The ligand acts as a bis-bidentate or polydentate bridge. In 1-D chains (e.g., [Mn(μ-pmdc)(H₂O)₃]·2H₂O), it coordinates via N1/O6 and N3/O4 atoms, linking metal centers into linear polymers . In 3D frameworks (e.g., [CdM(μ₄-pmdc)₂(H₂O)₂]), it adopts μ₄-coordination, binding four metal ions through both pyrimidine N atoms and carboxylate O atoms . SCXRD and IR spectroscopy confirm bonding modes, while thermal gravimetric analysis (TGA) assesses stability .

Advanced: How do synthetic conditions (e.g., solvent, temperature) influence structural diversity in pmdc-based MOFs?

Solvent-free synthesis at elevated temperatures promotes crystallinity and heterometallic frameworks (e.g., {[ScM(μ₄-pmdc)₂(H₂O)₂]·solv}), whereas hydrothermal methods yield polymorphic structures. For Mn(II) complexes, varying solvents (water vs. DMF) and temperatures (60°C vs. 120°C) produce 1D chains ([Mn(μ-pmdc)(H₂O)₃]·2H₂O) or 3D porous networks ([Mn(pmdc)]·2H₂O) . SCXRD and powder X-ray diffraction (PXRD) are critical for phase identification, while gas sorption analysis (N₂ at 77 K) evaluates porosity .

Advanced: What methodologies are used to analyze antiferromagnetic interactions in transition metal/pmdc complexes?

Magnetic susceptibility measurements (2–300 K) and fitting to the Fisher chain model quantify exchange coupling constants (J). For example, [Fe(μ-pmdc)(H₂O)₂]·H₂O exhibits J = −2.5 cm⁻¹, indicating weak antiferromagnetism. Deviations from the pyrimidine plane (e.g., in Cu(II) complexes) alter magnetic pathways, requiring DFT calculations to correlate geometry with coupling strength .

Advanced: How are CO₂ adsorption mechanisms studied in pmdc-based frameworks?

Grand Canonical Monte Carlo (GCMC) simulations predict adsorption isotherms, while experimental CO₂ isotherms (at 273–298 K) validate pore accessibility. Pseudo-open metal sites in {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv} enhance CO₂ affinity, as shown by higher uptake in solvent-free synthesized frameworks vs. solvothermal analogs . In situ IR spectroscopy identifies specific CO₂ binding sites (e.g., carboxylate O atoms) .

Advanced: What experimental approaches characterize dehydration/rehydration dynamics in lanthanide/pmdc frameworks?

Single-crystal-to-single-crystal (SCSC) transitions are monitored via variable-temperature SCXRD and PXRD. For Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, dehydration at 150°C reversibly removes lattice water without collapsing the framework, confirmed by photoluminescence quenching and restored intensity upon rehydration . TGA-DSC coupled with mass spectrometry tracks mass loss and phase transitions .

Advanced: How are photoluminescence properties of lanthanide/pmdc polymers optimized?

Ligand sensitization via antenna effects is achieved by tuning the pmdc ligand’s conjugation. For example, Eu³⁺ complexes exhibit intense red emission (614 nm) under UV excitation, with quantum yields measured via integrating sphere setups. Lifetime decay analysis distinguishes radiative vs. non-radiative pathways, while doping with Tb³⁺ or Gd³⁺ enhances energy transfer efficiency .

Advanced: Why does crystallinity impact gas adsorption in pmdc-MOFs, and how is it controlled?

Poorly crystalline materials exhibit blocked pores due to disorder, reducing CO₂ uptake. Solvent-free synthesis produces highly crystalline {[ScM(μ₄-pmdc)₂(H₂O)₂]·solv} with adsorption capacities matching GCMC predictions (e.g., 4.2 mmol/g at 1 bar). PXRD and BET surface area analysis correlate crystallinity with performance .

Advanced: How are contradictions in magnetic data resolved for pyrimidine-bridged complexes?

Conflicting J values arise from variations in metal-ligand bond angles and ligand distortion. For [Cu(μ-pmdc)(dpa)]·4H₂O, single-crystal magnetometry and broken-symmetry DFT calculations reconcile experimental J = −0.9 cm⁻¹ with predicted weak antiferromagnetism. Comparative studies with isostructural Mn(II) analogs highlight metal-specific effects .

Advanced: What strategies improve ionic conductivity in scandium/alkaline pmdc-MOFs?

Doping with divalent metals (e.g., Zn²⁺) increases charge carrier density in {[ScM(μ₄-pmdc)₂(H₂O)₂]·solv}, raising conductivity from 10⁻⁷ to 10⁻⁵ S/cm. Impedance spectroscopy under humidified conditions probes proton transport mechanisms, while EXAFS confirms metal substitution integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.